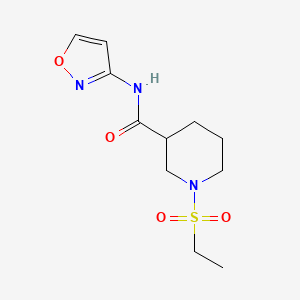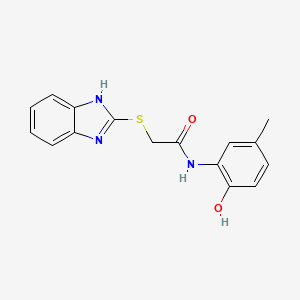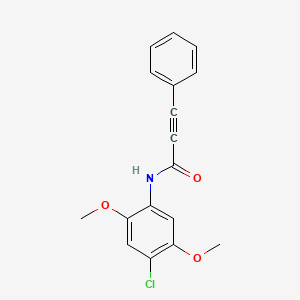![molecular formula C23H16N2O3S B5406365 3-(2-ethoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5406365.png)
3-(2-ethoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ethoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the acrylonitrile family and is synthesized using a specific method.
科学的研究の応用
3-(2-ethoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. In the field of materials science, this compound has been studied for its potential as a photochromic material. Studies have shown that this compound exhibits reversible photochromism and can be used in the development of photochromic devices.
作用機序
The mechanism of action of 3-(2-ethoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and physiological effects:
Studies have shown that this compound has biochemical and physiological effects on cancer cells. This compound has been found to induce apoptosis in cancer cells and inhibit their growth. Additionally, this compound has been found to have no significant toxicity on normal cells.
実験室実験の利点と制限
The advantages of using 3-(2-ethoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments include its potential as an anticancer agent and its reversible photochromism. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
将来の方向性
For the study of 3-(2-ethoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile include further studies on its potential as an anticancer agent and its photochromic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
合成法
The synthesis of 3-(2-ethoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile involves a multi-step process. The first step involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with thionyl chloride to form 2-chloro-2H-chromene-3-carbonyl chloride. The second step involves the reaction of 2-chloro-2H-chromene-3-carbonyl chloride with 2-aminothiazole to form 2-(4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl)acetonitrile. The third step involves the reaction of 2-(4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl)acetonitrile with 2-ethoxyphenylboronic acid to form this compound.
特性
IUPAC Name |
(E)-3-(2-ethoxyphenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3S/c1-2-27-20-9-5-3-7-15(20)11-17(13-24)22-25-19(14-29-22)18-12-16-8-4-6-10-21(16)28-23(18)26/h3-12,14H,2H2,1H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDPGTAZRZGVSR-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5406290.png)
![N-(3-fluoro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5406297.png)
![N~1~-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B5406301.png)
![5-{4-[(5-bromo-2-thienyl)sulfonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B5406309.png)



![2-(3,4-dichlorophenyl)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine](/img/structure/B5406323.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(2E)-3-phenyl-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5406331.png)


![N~4~-[(1-benzyl-1H-imidazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5406360.png)
![3-[4-(diethylamino)-2-methoxyphenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5406373.png)
![2-(4-ethyl-1-piperazinyl)-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5406379.png)
